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Compound of Interest

Compound Name: Ethyl 5-oxooxepane-4-carboxylate

Cat. No.: B1375498

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold
found in a diverse array of biologically active natural products, particularly those isolated from
marine organisms.[1][2] These molecules often exhibit potent pharmacological properties,
including remarkable cytotoxic activity against various cancer cell lines.[2] The inherent
synthetic challenges in constructing these seven-membered rings, stemming from entropic and
enthalpic barriers, make functionalized oxepanes like Ethyl 5-oxooxepane-4-carboxylate
valuable and versatile intermediates for chemical research.[1][3]

Ethyl 5-oxooxepane-4-carboxylate (CAS No. 938181-32-9) is a -keto ester embedded
within the oxepane framework.[4][5][6] This specific arrangement of functional groups—a
ketone and an ester in a 1,3-relationship—renders the molecule a highly adaptable precursor
for a wide range of chemical transformations, making it an asset for constructing more complex
molecular architectures relevant to drug discovery.

Molecular Structure and Physicochemical
Properties

The core structure consists of a saturated seven-membered oxepane ring, a ketone at the 5-
position, and an ethyl carboxylate group at the 4-position. The presence of the -keto ester
functionality allows for the existence of keto-enol tautomerism, with the equilibrium typically
favoring the keto form. The chiral center at the C4 position means the molecule can exist as a
racemic mixture of enantiomers unless a stereoselective synthesis is employed.
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Table 1: Physicochemical Properties of Ethyl 5-oxooxepane-4-carboxylate

Property Value Source

CAS Number 938181-32-9 [4][5]16]

Molecular Formula CoH1404 [4][5]

Molecular Weight 186.21 g/mol [415]
ethyl 5-oxooxepane-4-

IUPAC Name [6]
carboxylate

, CCOC(=0)C1Cc(=0)ccoccce
Canonical SMILES 1 N/A (Structure-based)

Predicted: Colorless to pale
Appearance ] N/A (Inference)
yellow ol

Synthesis and Mechanistic Insights: The Dieckmann
Condensation

The most logical and established method for synthesizing cyclic 3-keto esters such as Ethyl 5-
oxooxepane-4-carboxylate is the Dieckmann condensation.[7][8][9] This reaction is an
intramolecular version of the Claisen condensation, where a diester is treated with a strong
base to induce cyclization.[10][11] The formation of the stable five- or six-membered enolate
ring is the thermodynamic driving force for the reaction.[7][8] For a seven-membered ring like
oxepane, the reaction is feasible, though potentially lower-yielding than for smaller rings.[8][9]

The logical starting material for this synthesis would be Diethyl 4-oxaheptanedioate. The base,
typically sodium ethoxide (NaOEt), deprotonates the a-carbon of one ester group, generating
an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other
ester group within the same molecule, leading to cyclization.

Reaction Mechanism

The mechanism involves the following key steps:

» Enolate Formation: A strong base removes an acidic a-proton from the linear diester.
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 Intramolecular Attack: The resulting enolate attacks the second ester carbonyl group.
» Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion.

o Deprotonation: The newly formed (-keto ester has a highly acidic proton between the two
carbonyls, which is readily removed by the base. This step is irreversible and drives the
reaction to completion.

» Acidic Workup: A final protonation step during aqueous workup yields the neutral product.

Ethyl 5-oxooxepane- I
acartioxy e Protonation

Step 4: Acidic Workup

Intramolecular

Diethyl 4-oxaheptanedioate Deprotonation Enolate Intermediate Attack Tetrahedral Intermediate EliminationofEO2 Cyclic Enolate Product

Step 1: Enolate Formation Steps 2 & 3: Cyclization & Elimination

Figure 1: Mechanism of the Dieckmann Condensation

Click to download full resolution via product page

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on standard Dieckmann condensation
procedures. It should be adapted and optimized under appropriate laboratory conditions.

o Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 100 mL).
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e Base Preparation: Sodium metal (e.g., 1.1 equivalents) is added portion-wise to the ethanol
under a nitrogen atmosphere to generate sodium ethoxide in situ. The mixture is stirred until
all sodium has dissolved.

o Reactant Addition: Diethyl 4-oxaheptanedioate (1.0 equivalent) is added dropwise to the
sodium ethoxide solution at room temperature.

o Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-8
hours), monitoring by Thin Layer Chromatography (TLC).

e Quenching & Workup: After cooling to room temperature, the reaction is quenched by
pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

o Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl
acetate or diethyl ether.

« Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then
purified by vacuum distillation or column chromatography on silica gel to yield the final
product.

Spectroscopic and Analytical Characterization

As no public, peer-reviewed spectra are available for this specific molecule, this section
provides a predicted spectroscopic profile based on established principles and data from
analogous structures like ethyl 4-oxocyclohexanecarboxylate and other (3-keto esters.[12] This
profile serves as a benchmark for researchers to validate the successful synthesis of the target
compound.
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Purified Product

Mass Spectrometry

NMR Spectroscopy 1
[ (tH, 15C) j (FT'R Spec”oscoma (e.g., GC-MS or LC-MS)

Combined Spectroscopic Data

Structure Confirmed:
Ethyl 5-oxooxepane-4-carboxylate

Figure 2: Analytical Workflow for Structure Confirmation

Click to download full resolution via product page

Caption: Figure 2: Analytical Workflow for Structure Confirmation.

Predicted *H NMR Spectrum (CDCIs, 400 MHz)

Table 2: Predicted t*H NMR Data
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Typical for ethyl
~4.20 Quartet (q) 2H -OCH2CHs ester methylene
group.
Methylene grou
) -O-CH2-CHz2- ) y aroup
~3.80 Triplet (%) 2H adjacent to ether
C(0)-
oxygen.
Methine proton
: -C(0)-
~3.65 Triplet (t) 1H alpha to two
CH(COOEY)-
carbonyls.
) -O-CHz2-CH2- Methylene group
~2.80 Triplet () 2H
C(0)- alpha to ketone.
) -C(0)-CH2-CH2z- Methylene group
~2.50 Multiplet (m) 2H ) )
CH- in the ring.
) -C(0)-CH2z-CHz- Methylene group
~1.90 Multiplet (m) 2H ) )
CH- in the ring.
Typical for ethyl
~1.28 Triplet (t) 3H -OCH2CHs ester methyl

group.

Predicted **C NMR Spectrum (CDCIsz, 100 MHz)

Table 3: Predicted 3C NMR Data
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Chemical Shift (6, ppm)

Assignment

Rationale

Characteristic region for a

~208.0 C=0 (Ketone)

ketone carbonyl.

Characteristic region for an
~170.0 C=0 (Ester)

ester carbonyl.

Carbon adjacent to ether
~ 68.0 -O-CH2-

oxygen.

Methylene carbon of the ethyl
~61.5 -OCH2CHs

ester.

Methine carbon alpha to two
~55.0 -C(0)-CH(COOEY)-

carbonyls.
~45.0 -O-CHz2-CH2-C(0O)- Carbon alpha to the ketone.
~35.0 Ring CH:z Aliphatic carbon in the ring.
~25.0 Ring CH:2 Aliphatic carbon in the ring.

Methyl carbon of the ethyl
~14.1 -OCH2CHs

ester.

Predicted Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm~—2)

Functional Group

Rationale

~ 1745 C=0 Stretch (Ester) Higher frequency C=0 stretch.
Lower frequency C=0 stretch
~ 1715 C=0 Stretch (Ketone) ]
for the cyclic ketone.[13]
Strong bands indicating ether
~1100-1250 C-O Stretch (Ether & Ester) )
and ester linkages.
2850-2980 C-H Stretch (sp3) Aliphatic C-H stretches.
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Mass Spectrometry (MS)

Under Electron lonization (EIl), the molecular ion peak [M]* at m/z = 186.21 would be expected.
Key fragmentation patterns would likely include the loss of the ethoxy group (-« OCH2CHs, m/z
= 45) and the ethyl group (--CH2CHs, m/z = 29), as well as fragmentation of the oxepane ring.

Applications in Medicinal Chemistry and Drug
Development

Ethyl 5-oxooxepane-4-carboxylate is not merely a chemical curiosity; it is a strategic building
block for accessing more complex, biologically relevant molecules. The dual functionality of the
B-keto ester allows for a rich derivatization chemistry.

» Alkylation/Acylation: The acidic proton at C4 can be easily removed to form a nucleophilic
enolate, which can be alkylated or acylated to introduce diverse substituents.

o Ketalization: The ketone at C5 can be selectively protected as a ketal, allowing for chemistry
to be performed on the ester functionality.

o Decarboxylation: Huisgen-type decarboxylation (hydrolysis followed by heating) can remove
the ester group to yield 5-oxooxepane, a simple cyclic ketone.

» Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing
fused heterocyclic systems, such as pyrazoles or isoxazoles, by condensation with reagents
like hydrazine or hydroxylamine.

This chemical versatility makes it an ideal starting point for creating libraries of novel oxepane-

containing compounds for biological screening. For instance, similar cyclic keto-esters like ethyl
4-oxocyclohexanecarboxylate serve as crucial intermediates in the synthesis of pharmaceutical
agents like Tranexamic acid, highlighting the industrial relevance of this molecular template.[14]

Caption: Figure 3: Synthetic Potential of Ethyl 5-oxooxepane-4-carboxylate.

Conclusion

Ethyl 5-oxooxepane-4-carboxylate represents a strategically important synthetic
intermediate. Its structure, centered on the medicinally relevant oxepane scaffold and featuring
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a versatile (3-keto ester moiety, makes it a valuable tool for researchers. While its synthesis is
most logically achieved via the well-understood Dieckmann condensation, its true value lies in
its potential for derivatization. Through a variety of established chemical transformations, this
molecule can serve as a gateway to novel libraries of complex heterocyclic compounds,
accelerating the discovery of new therapeutic agents. The predicted spectroscopic data
provided herein offers a robust framework for its unambiguous identification, ensuring the
integrity of future synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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